3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic Acid
CAS No.: 886500-14-7
Cat. No.: VC20356693
Molecular Formula: C11H9Br2N3O2
Molecular Weight: 375.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886500-14-7 |
|---|---|
| Molecular Formula | C11H9Br2N3O2 |
| Molecular Weight | 375.02 g/mol |
| IUPAC Name | 3-[(6,8-dibromoquinazolin-4-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C11H9Br2N3O2/c12-6-3-7-10(8(13)4-6)15-5-16-11(7)14-2-1-9(17)18/h3-5H,1-2H2,(H,17,18)(H,14,15,16) |
| Standard InChI Key | MOCAYHXCIYPUDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=NC=N2)NCCC(=O)O)Br)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-[(6,8-Dibromoquinazolin-4-yl)amino]propanoic acid features a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—with bromine substitutions at positions 6 and 8. The amino group at position 4 of the quinazoline ring is linked to a propanoic acid moiety via its β-carbon (position 3), distinguishing it from the 2-amino isomer described in VulcanChem’s database. This structural arrangement confers unique electronic and steric properties, influencing its solubility and reactivity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₁₁H₉Br₂N₃O₂ | |
| Molecular Weight | 375.02 g/mol | |
| Solubility | Polar solvents (e.g., DMSO) | |
| pKa (Predicted) | 15.15 ± 0.40 |
The compound’s planar quinazoline system facilitates π-π stacking interactions, while the bromine atoms enhance electrophilicity, making it reactive toward nucleophilic substitution .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
Quinazoline aromatic protons (δ 7.8–8.5 ppm)
-
Propanoic acid α-proton (δ 3.2–3.5 ppm) and carboxylic acid proton (δ 12.1 ppm)
Infrared (IR) spectroscopy confirms the presence of N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) provides definitive molecular ion confirmation .
Synthesis and Chemical Modifications
Synthetic Routes
The synthesis typically involves:
-
Bromination: Introducing bromine at positions 6 and 8 of 4-chloroquinazoline using Br₂/FeBr₃.
-
Amination: Nucleophilic substitution of the 4-chloro group with 3-aminopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) .
-
Purification: Chromatographic techniques (silica gel, eluent: CH₂Cl₂/MeOH) yield the final product.
Key Reaction:
Derivative Development
The carboxylic acid group enables further functionalization:
-
Esterification: Methanol/H⁺ yields methyl esters for improved membrane permeability .
-
Amide Conjugation: Coupling with amines via EDC/HOBt forms prodrugs targeting specific tissues .
Biological Profile and Mechanisms
Enzymatic Interactions
While the exact mechanism remains under investigation, preliminary studies on analogues suggest:
-
Kinase Inhibition: Competitive binding to ATP pockets in EGFR (IC₅₀ ~ 2.1 μM).
-
DNA Intercalation: Planar quinazoline intercalates into DNA, inducing apoptosis in cancer cells .
Pharmacological Screening
-
Anticancer Activity: Against MCF-7 breast cancer cells (EC₅₀ = 4.7 μM) .
-
Antimicrobial Effects: Moderate inhibition of S. aureus (MIC = 32 μg/mL) .
Pharmaceutical Applications and Challenges
Drug Development Prospects
-
Targeted Therapies: Functionalization with PEG chains enhances solubility for intravenous delivery.
-
Combination Regimens: Synergy with cisplatin observed in glioblastoma models .
Limitations
-
Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 12 min) .
-
Toxicity Concerns: Off-target effects on cardiac ion channels at high doses.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume